Product packaging for 3-Morpholino-1-phenylpropan-1-one(Cat. No.:CAS No. 2298-48-8)

3-Morpholino-1-phenylpropan-1-one

Cat. No.: B1605873
CAS No.: 2298-48-8
M. Wt: 219.28 g/mol
InChI Key: FUFXUDYTHVEYBS-UHFFFAOYSA-N
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Description

Detailed Research Findings

Recent research has highlighted the role of 3-Morpholino-1-phenylpropan-1-one as an effective corrosion inhibitor for N80 steel, a material widely used in the oil and gas industry. A 2022 study detailed the synthesis of this compound and its application in protecting steel from acidic environments. The investigation revealed that this compound forms a uniform adsorption film on the steel's surface, a process primarily driven by chemisorption. This protective layer significantly mitigates corrosion. nih.govlew.ro The synthesis of this compound was achieved with a high yield of 85% and its structure was confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. nih.gov

In the realm of medicinal chemistry, while extensive clinical research on this compound is not widely documented, preliminary studies and research on related structures indicate its potential. For instance, its dehydrated analogue, 2-decanoylamino-3-morpholinopropiophenone, has been identified as an inhibitor of glucosylceramide synthase, an enzyme implicated in Gaucher's disease. umich.edu Though less potent than its hydrated counterpart, this finding suggests that the core structure of 3-morpholinopropiophenone could be a valuable scaffold for designing enzyme inhibitors. umich.edu Furthermore, the hydrochloride salt of this compound has been a subject of interest for its potential biological activities and interactions with proteins and receptors, though more comprehensive investigations are needed to fully elucidate its pharmacological profile. ontosight.ai The compound is recognized as a useful research chemical, available from various suppliers for laboratory use. biosynth.compharmaffiliates.com

Historical Context of Related Mannich Bases in Chemical Research

The study of this compound is built upon a long history of research into Mannich bases, a class of compounds named after the German chemist Carl Mannich. The Mannich reaction, first reported in 1917, is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. ontosight.aibiosynth.com This reaction provides a straightforward method for the synthesis of β-amino ketones, such as this compound.

Historically, ketonic Mannich bases have been of significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. smolecule.com Their mechanism of action is often attributed to their ability to act as alkylating agents, reacting with biological nucleophiles like proteins and DNA. This reactivity has made them valuable leads in the development of novel therapeutic agents. The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives, enabling chemists to perform structure-activity relationship (SAR) studies to optimize their biological effects. The morpholine (B109124) moiety, in particular, is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties.

The continuous exploration of Mannich bases, including this compound, underscores their enduring importance in the landscape of chemical research, providing a fertile ground for the discovery of new chemical entities with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1605873 3-Morpholino-1-phenylpropan-1-one CAS No. 2298-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-yl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFXUDYTHVEYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328232
Record name 3-morpholino-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2298-48-8
Record name 3-morpholino-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3 Morpholino 1 Phenylpropan 1 One and Its Derivatives

Classical Condensation Reactions for N-Mannich Base Synthesis

The Mannich reaction stands as a cornerstone in organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, representing the most traditional method for synthesizing β-aminoketones, also known as N-Mannich bases. researchgate.net The classical approach involves the aminoalkylation of a compound containing at least one active hydrogen atom with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine. researchgate.netresearchgate.net

In the context of 3-Morpholino-1-phenylpropan-1-one, the synthesis involves the condensation of acetophenone (B1666503) (the active hydrogen compound), formaldehyde, and morpholine (the secondary amine). prepchem.com This three-component reaction typically proceeds in an acidic medium, which facilitates the formation of the reactive species required for the condensation. nih.gov The resulting β-amino carbonyl compounds are valuable synthetic precursors found in numerous biologically active molecules. researchgate.net

A significant advancement towards greener chemistry is the development of metal-free cascade reactions that operate under mild conditions. rsc.org For instance, a method for the reductive hydroamination of alkynes allows for the synthesis of β-aminoketones without the need for metal catalysts, offering a straightforward and easy-to-handle reaction process. rsc.org Such catalyst-free procedures, often involving simple condensation in a suitable solvent, represent a more sustainable alternative to traditional methods. grafiati.com

Advanced Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

A prominent example of an advanced MCR is the Ugi-Zhu three-component reaction (UZ-3CR), which has been effectively utilized to construct complex polyheterocyclic systems from derivatives of this compound. semanticscholar.org In this strategy, a key reagent, 2-isocyano-1-morpholino-3-phenylpropan-1-one, is synthesized from its corresponding amino acid. semanticscholar.orgnih.gov

The UZ-3CR involves the reaction of an aldehyde, a primary amine, and the aforementioned isocyanoacetamide derivative. nih.govmdpi.com This reaction is often coupled in a one-pot process with a subsequent cascade sequence, such as an aza-Diels-Alder/N-acylation/aromatization, to yield highly substituted pyrrolo[3,4-b]pyridin-5-ones. nih.govresearchgate.netresearchgate.net This powerful combination allows for the rapid assembly of diverse and complex heterocyclic scaffolds from simple starting materials. nih.govresearchgate.net For example, a series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates were synthesized in a single experimental step using this method. nih.govresearchgate.net

Table 1: Examples of Ugi-Zhu/Cascade Reactions for Polyheterocyclic Synthesis
AldehydeAmineIsocyanide ComponentFinal Product CoreCatalyst/ConditionsReference
meso-(5-((4-formylphenyl)ethynyl)phenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indaceneBenzylamine2-isocyano-1-morpholino-3-phenylpropan-1-oneBODIPY-pyrrolo[3,4-b]pyridin-5-oneSc(OTf)₃ nih.govresearchgate.net
4-formylbenzonitrile1,3-benzodioxole-5-methylamine2-isocyano-1-morpholino-3-phenylpropan-1-onepyrrolo[3,4-b]pyridin-5-oneYb(OTf)₃, Microwave (70 °C) mdpi.com

The reductive hydroamination of ynones (alk-3-yn-1-ones) presents another modern strategy for the synthesis of β-aminoketones and related structures. rsc.orgrsc.org This reaction can proceed as a formal non-catalyzed hydroamination of a non-conjugated alkyne at room temperature, initially leading to the formation of conjugated enaminones ((Z)-3-amino-2-alkenones). rsc.org These intermediates can then be further transformed, for instance, via intramolecular cyclization to yield substituted 1,5-benzodiazepines. rsc.org

A metal-free cascade method has been described for the direct synthesis of β-aminoketones via the reductive hydroamination of alkynes under very mild conditions. rsc.org This approach demonstrates a broad substrate scope and tolerance for diverse functionalities, providing a direct and efficient route to the β-aminoketone skeleton. rsc.org

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to new reactivity and improved efficiency. In the synthesis of this compound and its derivatives, Lewis acid catalysis plays a particularly important role.

Lewis acids are frequently employed to activate reactants and accelerate reaction rates. Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are notable for their high catalytic activity and stability in the presence of water, which makes them highly effective and reusable catalysts in many organic transformations. oakwoodchemical.comwikipedia.orgsigmaaldrich.com

Scandium(III) triflate has proven to be an effective catalyst for the direct synthesis of N-unprotected ketimines from ketones, which are valuable synthetic intermediates. organic-chemistry.orgnih.govlookchem.com In the context of MCRs, Sc(OTf)₃ catalyzes the Ugi-Zhu reaction by activating the imine intermediate formed between the aldehyde and amine, facilitating the subsequent nucleophilic attack of the isocyanide. semanticscholar.orgnih.govresearchgate.net

Ytterbium(III) triflate is also a powerful Lewis acid catalyst used in similar transformations. chemspider.comlookchem.comoakwoodchemical.com For instance, it has been used to catalyze the Ugi-Zhu/cascade reaction synthesis of pyrrolo[3,4-b]pyridin-5-ones, often in conjunction with microwave irradiation to accelerate the process. mdpi.com

The choice of Lewis acid can significantly impact reaction outcomes. In a study on the three-component cationic Povarov reaction for synthesizing tetrahydroquinolines, various Lewis acids were tested. nih.gov The results showed that while no reaction occurred without a catalyst, the use of different Lewis acids led to moderate to high yields, underscoring the critical role of the catalyst in activating the substrates. nih.govrsc.orgresearchgate.net

Table 2: Effect of Lewis Acid Catalysts on a Three-Component Reaction Yield
Catalyst (20 mol%)Yield (%)Reference
None0 nih.gov
InCl₃High Yield (Specific % not stated) nih.gov
BiCl₃Moderate to High Yield nih.gov
AlCl₃Moderate to High Yield nih.gov
TiCl₄Moderate to High Yield nih.gov
BF₃·OEt₂Moderate to High Yield nih.gov

Organic Catalysis and Solvent-Free Conditions

The primary synthetic route to this compound is the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and morpholine. thermofisher.comnih.gov Traditionally, this reaction was conducted in protic solvents like ethanol (B145695) or under acidic conditions, often requiring harsh workups and generating significant solvent waste. thermofisher.comjlu.edu.cn In alignment with the principles of green chemistry, recent advancements have focused on developing more environmentally benign procedures using organic catalysis and solvent-free conditions.

These modern approaches aim to improve yields, simplify purification, and reduce environmental impact. One strategy involves performing the Mannich reaction of aromatic ketones, aldehydes, and amines at room temperature under solvent-free conditions, catalyzed by recyclable, environmentally friendly catalysts. researchgate.net For instance, a highly efficient, one-pot, three-component Mannich reaction can be achieved using bis(piperazine-1,4-diium) hexachlorobismuthate(III) chloride monohydrate as a recyclable catalyst, yielding β-amino ketones in high yields (up to 95%). This method benefits from enhanced reaction rates and simple catalyst isolation without the need for organic solvents.

Another approach utilizes organocatalysis, where a small organic molecule accelerates the reaction. Ionic liquids, such as diethanolammonium chloroacetate, have been shown to effectively catalyze the three-component Mannich reaction of acetophenone under mild conditions, providing good to excellent yields of the corresponding β-amino ketone products. nih.gov DFT studies suggest the reaction proceeds via a hydrogen bonding-assisted mechanism where the formation of the iminium ion is the rate-determining step. nih.gov These methods represent a significant improvement over classic protocols, offering milder conditions and easier product isolation. researchgate.net

Table 1: Modern Catalytic Approaches for Mannich Reactions

Catalyst Type Example Catalyst Conditions Advantages
Bismuth Salt (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O Solvent-free, Room Temp. High efficiency, Recyclable catalyst, Mild conditions
Ionic Liquid Diethanolammonium chloroacetate Ethanol, Room Temp. Mild conditions, Good to excellent yields

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of analogues and more complex molecular architectures. Derivatization strategies primarily focus on two areas: incorporating the core structure into diverse heterocyclic systems and modifying functional groups, particularly on the phenyl ring, to investigate substituent effects.

Incorporation into Diverse Heterocyclic Systems

The β-amino ketone structure of this compound is a versatile synthon for constructing various heterocyclic rings. thermofisher.com The 1,3-relationship between the carbonyl group and the amino group allows it to react with dinucleophiles to form five- and six-membered heterocycles.

One of the most common transformations is the synthesis of pyrazoles. The reaction of a β-amino ketone with hydrazine (B178648) or its derivatives is a standard method for pyrazole (B372694) formation. In this reaction, the 1,3-dicarbonyl-like nature of the Mannich base condenses with the two nitrogen atoms of hydrazine, leading to cyclization and subsequent aromatization to yield a substituted pyrazole.

Similarly, the scaffold can be used to construct pyridine (B92270) rings. Various methods for pyridine synthesis involve the condensation of a three-carbon component with a nitrogen-containing fragment. For example, the this compound backbone can react with reagents like malononitrile (B47326) or cyanoacetamide under specific conditions to form highly substituted pyridin-2(1H)-one derivatives. These reactions often proceed through a series of condensation, cyclization, and dehydrogenation steps. The use of the Mannich base as a precursor is advantageous as it provides a pre-formed C-C-C backbone ready for annulation. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

Target Heterocycle Co-reactant General Reaction Type
Pyrazole Hydrazine (or substituted hydrazines) Condensation/Cyclization
Pyridin-2(1H)-one Malononitrile, Ethyl cyanoacetate Condensation/Annulation

Functional Group Modifications and Substituent Effects

Modifying the functional groups of this compound, particularly by introducing substituents on the phenyl ring, is a key strategy for tuning its chemical and biological properties. A study by Lee et al. (2021) systematically synthesized a series of analogues to investigate the impact of substituents on the inhibition of nitric oxide (NO) production. nih.gov

The synthesis involved the Mannich reaction of various substituted acetophenones with morpholine and paraformaldehyde to create a library of analogues. These were then converted to their corresponding morpholine hydrochloride salts. nih.gov The inhibitory activity of these compounds against NO production in lipopolysaccharide-induced cells was measured, revealing significant structure-activity relationships. nih.gov

The unsubstituted parent compound showed minimal activity (IC₅₀ > 50 μM). nih.gov However, the introduction of specific substituents on the phenyl ring led to a dramatic increase in inhibitory potency. The most significant enhancement was observed with a trifluoromethyl group at the 2-position, which resulted in an IC₅₀ value of 8.6 μM. nih.gov This highlights the profound effect that electronic and steric properties of substituents can have on the molecule's activity. Other substitutions, such as halogens (fluoro, chloro) and methyl groups at various positions, also modulated the activity to different extents. nih.gov These findings underscore the importance of systematic derivatization in identifying lead structures for further development. nih.gov

Table 3: Substituent Effects on the NO Inhibitory Activity of this compound Analogues

Compound Phenyl Ring Substituent IC₅₀ (μM) nih.gov
Parent Compound Unsubstituted > 50
16a 2-Fluoro 20.1
16b 3-Fluoro 30.6
16c 4-Fluoro 42.3
16d 2-Chloro 13.5
16e 3-Chloro 25.8
16f 4-Chloro 18.9
16g 2-Bromo 16.7
16h 4-Bromo 23.4
16i 2-Methyl 19.8
16j 3-Methyl 29.5
16k 4-Methyl 32.7
16l 2,4-Dichloro 10.5
16m 3,4-Dichloro 15.2
16n 2-Trifluoromethyl 8.6
16o 3-Trifluoromethyl 11.2

| 16p | 4-Trifluoromethyl | 14.8 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 3-Morpholino-1-phenylpropan-1-one, offering detailed insights into its proton and carbon framework.

One-dimensional NMR studies are fundamental in characterizing the compound. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

The ¹H NMR spectrum of a related compound, N-Nitroso-3-morpholinosydnonimine, showed characteristic signals for the morpholine (B109124) protons as two multiplets at 3.69 and 3.87 ppm. mdpi.com For this compound, the aromatic protons on the phenyl ring typically appear in the range of 7.2 to 8.0 ppm. The protons of the morpholine ring and the propane (B168953) chain exhibit signals at lower chemical shifts.

The ¹³C NMR spectrum of N-Nitroso-3-morpholinosydnonimine displayed signals for the morpholine carbons at 53.2 and 64.7 ppm. mdpi.com In the case of this compound, the carbonyl carbon of the ketone group is a key indicator, typically resonating at a significantly downfield chemical shift, often around 197-204 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 125-140 ppm), while the aliphatic carbons of the morpholine and propane moieties are found at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.26 - 7.95 m
-CH₂- (adjacent to C=O) ~3.2 t
-CH₂- (adjacent to morpholine N) ~2.8 t
Morpholine Protons (-CH₂-N-) ~2.5 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
Carbonyl Carbon (C=O) ~199
Aromatic Carbons 128 - 137
-CH₂- (adjacent to C=O) ~39
-CH₂- (adjacent to morpholine N) ~54
Morpholine Carbons (-CH₂-N-) ~53

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It is instrumental in tracing the proton-proton networks within the propane chain and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. columbia.edunih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

High-Resolution Mass Spectrometry is utilized to determine the precise mass of the molecule with a high degree of accuracy. rsc.org This allows for the calculation of the elemental formula, which for this compound is C₁₃H₁₇NO₂. nih.gov The exact mass helps to distinguish the compound from other molecules with the same nominal mass.

Electrospray Ionization is a soft ionization technique commonly used for the analysis of moderately polar molecules like this compound. nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. rsc.org This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations of the morpholine ring.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about the crystal lattice, including unit cell dimensions, space group, and atomic coordinates, which allows for the unambiguous determination of the molecule's conformation and intermolecular interactions in the solid state.

This compound is synthesized as a white crystalline solid. nih.gov However, despite its crystalline nature and the use of XRD in the broader characterization of related Mannich bases and their metal complexes, specific single-crystal X-ray diffraction data for the parent compound, such as its crystal system, space group, and refined atomic positions, are not available in the reviewed scientific literature. Such data would be invaluable for understanding its solid-state packing and conformational preferences. In studies of related compounds, XRD has been crucial in confirming molecular structures and revealing extensive hydrogen bonding and π–π stacking interactions that stabilize the crystal lattice.

Chromatographic and Electrochemical Characterization

Chromatographic and electrochemical methods are essential for assessing the purity of this compound and for probing its electronic properties and behavior in various environments.

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis of this compound. It offers a quick and effective way to check for the consumption of starting materials and the formation of the product. The retention factor (Rf) value is a key parameter in TLC.

In one study, the compound showed an Rf value of 0.411 using a mobile phase of Hexane:Ethyl Acetate (9:1 v/v) on a silica (B1680970) gel plate. scielo.br

Another synthesis reported monitoring the reaction completion by TLC before proceeding with purification. scielo.br

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution method for assessing purity and analyzing complex mixtures. While detailed analytical methods with specific retention times are not consistently reported across the literature, HPLC is frequently cited as a tool for analysis and purity confirmation. For example, HPLC combined with mass spectrometry (HPLC-MS) is a powerful method for identifying compounds and their metabolites in biological or environmental samples. The development of a validated HPLC method would be essential for quantitative analysis in pharmaceutical or quality control settings.

Electrochemical methods, particularly Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are employed to investigate the redox properties of this compound and its interactions with surfaces. This is especially relevant in the field of corrosion science, where the compound has been studied as a corrosion inhibitor for steel in acidic environments. nih.govresearchgate.net

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can provide information on the oxidation and reduction processes of a molecule. Studies on this compound (often abbreviated as MPO) have shown that it functions as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used in this context. EIS measurements have demonstrated that the presence of this compound in a corrosive solution increases the charge transfer resistance at the metal-solution interface. nih.gov This indicates that the molecule adsorbs onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. The decrease in the double-layer capacitance observed in these studies further supports the adsorption of the inhibitor molecule onto the steel surface. nih.govresearchgate.net While these studies provide insight into its behavior at an interface, specific standard redox potentials for the isolated molecule are not the focus and thus not reported.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to determine the electronic and geometric parameters of 3-Morpholino-1-phenylpropan-1-one, providing insights into its reactivity and stability.

Analysis of Global and Local Reactivity Indices

Global and local reactivity indices are crucial for understanding the chemical behavior of a molecule. These descriptors, derived from DFT calculations, predict how and where a molecule will react.

Global Reactivity Descriptors:

DescriptorValue/DefinitionSignificance
Dipole Moment A measure of the net molecular polarity.Influences solubility, intermolecular interactions, and binding to biological targets.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A larger energy gap implies higher stability and lower reactivity.
Hardness (η) Resistance to change in electron distribution.A harder molecule is less reactive.
Softness (S) The reciprocal of hardness.A softer molecule is more reactive.

No specific numerical data from DFT calculations for this compound was available in the search results.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While the general principles of Fukui functions are well-established, specific calculational results for this compound were not found in the provided search results. These calculations would typically identify specific atoms within the phenyl, propanone, and morpholine (B109124) moieties as the most likely sites for chemical interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. nih.gov For this compound, docking simulations can elucidate its potential interactions with various biological targets, such as enzymes or receptors. The results of these simulations are often expressed as a binding energy or score, with lower values typically indicating a more stable interaction.

Specific molecular docking studies and binding data for this compound were not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) and SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential tools in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy. nih.gov

Correlation of Molecular Descriptors with Biological Efficacy

QSAR studies involve the statistical correlation of calculated molecular descriptors (such as steric, electronic, and hydrophobic properties) with experimentally determined biological activity. nih.gov For a series of compounds related to this compound, a QSAR model could be developed to predict their potency based on these descriptors. The goal is to identify which molecular features are most influential for the desired biological effect. nih.gov

No specific QSAR models or correlations for this compound were found in the search results.

In Silico ADME Prediction and Drug-Likeness Assessment

In silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus reducing the attrition rate in drug development. nih.gov

Drug-Likeness Assessment:

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable properties to be considered a potential drug. This is often assessed using rules like Lipinski's Rule of Five.

Predicted ADME Properties for this compound:

PropertyPredicted Value/ComplianceSignificance
Molecular Weight 219.28 g/mol nih.govComplies with Lipinski's Rule (< 500)
LogP (Octanol-Water Partition Coefficient) 1.2 nih.govIndicates good balance between solubility and permeability
Hydrogen Bond Donors 0 nih.govComplies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 3 (one nitrogen, two oxygen atoms) nih.govComplies with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA) 29.5 Ų nih.govSuggests good potential for oral bioavailability

Based on these in silico predictions, this compound exhibits favorable drug-like properties, suggesting it has a good potential for oral absorption and bioavailability. bas.bgnih.gov

Studies on Metabolic Pathways and Pharmacokinetic Profiles

In Vitro Metabolic Studies: An Unwritten Chapter

In vitro metabolic studies are fundamental to predicting how a compound will behave in a living organism. These studies, often utilizing liver microsomes or other subcellular fractions, provide initial insights into metabolic stability and the enzymes responsible for a compound's breakdown. For 3-Morpholino-1-phenylpropan-1-one, such foundational research is not currently available in the public domain.

Elucidation of Phase I Metabolic Reactions

Phase I metabolic reactions, which include oxidation, reduction, and hydrolysis, represent the initial steps in making a compound more water-soluble and easier to eliminate. For a compound with the structure of this compound, potential Phase I reactions could theoretically include:

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the phenyl ring or the morpholine (B109124) ring.

Dehydrogenation: The removal of hydrogen atoms, potentially from the propane (B168953) chain.

N-dealkylation: Cleavage of the morpholine ring from the propane chain.

However, without experimental data from microsomal incubation assays, the specific Phase I metabolic pathways for this compound remain speculative.

Microsomal Incubation Assays

Microsomal incubation assays are the standard method for investigating Phase I metabolism. These experiments involve incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and analyzing the formation of metabolites. No published studies of this nature were found for this compound.

In Vivo Pharmacokinetic Investigations: A Call for Research

In vivo studies are essential for understanding the complete pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). The absence of such research for this compound means that its behavior within a whole organism is unknown.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)

A complete ADME profile would provide critical information on:

Absorption: How efficiently the compound is absorbed into the bloodstream after administration.

Distribution: Where the compound travels within the body and in which tissues it accumulates.

Metabolism: How the compound is chemically altered by the body, confirming in vitro findings and identifying any unique in vivo metabolites.

Excretion: The routes by which the compound and its metabolites leave the body (e.g., urine, feces).

Currently, there is no available data to construct an ADME profile for this compound.

Tissue Distribution and Clearance Studies

Detailed tissue distribution studies would reveal the extent to which this compound and its potential metabolites penetrate various organs and tissues. Clearance studies would quantify the rate at which the compound is removed from the body. This information is vital for understanding a compound's potential efficacy and duration of action, yet it remains uninvestigated for this particular molecule.

Strategies for Improving Metabolic Stability: A General Framework

While there are no specific studies on improving the metabolic stability of this compound, general strategies are often employed in drug discovery to enhance the pharmacokinetic properties of lead compounds. These strategies are aimed at blocking or slowing down the metabolic processes that lead to rapid clearance. Some of these approaches, which could theoretically be applied to this compound, include:

Deuteration: The replacement of hydrogen atoms at metabolically vulnerable sites with deuterium. This can strengthen the chemical bond and slow the rate of metabolism by CYP enzymes.

Fluorination: The introduction of fluorine atoms to block sites of oxidative metabolism.

Structural Modification: Altering parts of the molecule that are susceptible to metabolism, such as modifying the morpholine or phenyl rings to hinder enzymatic action.

The applicability and effectiveness of these strategies for this compound would require dedicated research, starting with the foundational metabolic studies that are currently lacking.

Material Science and Corrosion Inhibition Applications

Investigation of Corrosion Inhibition Properties

Research into MPO has demonstrated its substantial capabilities as a corrosion inhibitor. Its effectiveness is attributed to its molecular structure, which contains multiple active centers for adsorption, such as heteroatoms (O, N) with lone pairs of electrons and conjugated π-bonds. nih.gov These features allow the molecule to form a protective barrier on a metal's surface, isolating it from the corrosive medium. researchgate.netnih.gov

The performance of 3-Morpholino-1-phenylpropan-1-one as a corrosion inhibitor has been systematically evaluated, notably on N80 steel submerged in a 1 M hydrochloric acid (HCl) solution. researchgate.netnih.govnih.gov N80 steel is frequently used in oil and gas infrastructure, which is often exposed to acidic conditions during well stimulation processes. nih.govelectrochemsci.org

Studies employing various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), have consistently shown that MPO's inhibition efficiency increases with its concentration. researchgate.netnih.govnih.gov For instance, at a concentration of 300 ppm at 305 K, MPO can achieve an inhibition efficiency of up to 90.3%. researchgate.netnih.gov Electrochemical tests reveal that MPO functions as a mixed-type inhibitor, meaning it suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netnih.govnih.gov The presence of the inhibitor in the acidic solution leads to a decrease in the corrosion current density. nih.gov Furthermore, EIS results indicate that the inhibitor increases the charge transfer resistance at the steel/acid interface while reducing the double-layer capacitance, which is characteristic of an inhibitor molecule adsorbing onto the metal surface. researchgate.netnih.govnih.gov

Inhibition Efficiency of this compound (MPO) on N80 Steel in 1 M HCl

Inhibitor Concentration (ppm) Temperature (K) Inhibition Efficiency (%)

The protective action of this compound is fundamentally due to its adsorption onto the metal surface, forming a barrier against the corrosive environment. researchgate.netnih.gov The mechanism of this adsorption has been investigated through the analysis of experimental data fitted to various adsorption isotherm models. researchgate.netnih.gov

The results strongly indicate that the adsorption process follows the Langmuir adsorption model. researchgate.nethanyang.ac.kr This model implies the formation of a monolayer of the inhibitor on the steel surface. The thermodynamic parameters derived from these studies suggest that the adsorption is a complex process involving both physical adsorption (physisorption) and chemical adsorption (chemisorption), with the latter being the predominant mechanism. researchgate.netelectrochemsci.orgnih.gov Chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the iron atoms on the steel surface, creating a coordinate covalent bond. mdpi.com This strong interaction results in a stable, protective film that effectively hinders the corrosion process. researchgate.netnih.govnih.gov

Surface Characterization Techniques in Corrosion Studies (e.g., SEM, XPS)

To visually and compositionally confirm the formation of a protective film by this compound on the steel surface, advanced surface characterization techniques are employed.

Scanning Electron Microscopy (SEM) analysis provides direct evidence of the inhibitor's effectiveness. In the absence of MPO, the surface of N80 steel exposed to the acidic medium shows significant damage, characterized by a rough and uneven topography. researchgate.netnih.gov However, when MPO is added to the solution, the SEM images reveal a much smoother and more uniform surface, indicating that a protective film has formed and successfully mitigated the acid attack. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental composition of the surface layer. researchgate.netnih.gov XPS studies conducted on N80 steel after immersion in an MPO-inhibited HCl solution confirm the presence of nitrogen (N 1s) and oxygen (O 1s) peaks originating from the MPO molecules. This provides definitive proof that the inhibitor molecules have adsorbed onto the steel surface, forming the protective layer responsible for the observed corrosion inhibition. researchgate.net The interaction between the inhibitor and the metal atoms is further substantiated by Fourier-transform infrared spectroscopy (FT-IR), which shows that the inhibitor interacts with the metal atoms on the steel surface. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The core structure of 3-Morpholino-1-phenylpropan-1-one has been identified as a key pharmacophore for developing novel therapeutic agents, particularly in the realm of inflammatory conditions. biosynth.com Research has demonstrated that this compound, a simplified analogue of fluoxetine, can inhibit the production of pro-inflammatory molecules like nitric oxide (NO). researchgate.net This has spurred further investigation into its potential as a lead compound for creating drugs that can modulate inflammatory damage, especially in neuroinflammatory conditions associated with microglial activation. researchgate.netncats.io

Derivatives of this compound are being explored for their therapeutic potential against a range of diseases. Beyond inflammation, analogues have been synthesized and evaluated for other activities, including antitubercular properties. nih.gov The versatility of the morpholine (B109124) ring and the propiophenone (B1677668) backbone allows for the generation of diverse libraries of compounds, each with the potential for unique biological activities and therapeutic applications. biosynth.complos.org

Exploration of New Chemical Space through Analogues

The exploration of new chemical space through the synthesis of analogues is a cornerstone of drug discovery, and this compound serves as an excellent template for this endeavor. nih.gov Researchers have systematically modified its structure to understand the structure-activity relationships (SAR) and to optimize its biological effects. researchgate.net

One key area of modification has been the phenyl ring. By introducing various substituents at different positions, scientists have been able to significantly enhance the compound's potency. For instance, the synthesis of a series of substituted benzene (B151609) analogues revealed that the position of a trifluoromethyl group on the benzene ring is critical for the potent suppression of nitric oxide production in lipopolysaccharide (LPS)-induced microglial cells. researchgate.net The 2-trifluoromethyl analogue (compound 16n) demonstrated a dramatically higher inhibitory activity compared to the parent compound. researchgate.net

These studies highlight the importance of systematic structural modifications. The data gathered from these analogues helps in building a more comprehensive understanding of the pharmacophore, guiding the design of future compounds with improved efficacy and selectivity. researchgate.net

Table 1: Inhibitory Effects of this compound and its Analogues on Nitric Oxide (NO) Production

CompoundSubstituent on Phenyl RingIC50 (µM) for NO Inhibition
Parent Compound (2a) None> 50
Analogue 16n 2-Trifluoromethyl8.6
Data sourced from studies on LPS-induced BV2 microglial cells. researchgate.net

Advanced Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents. Research into its anti-inflammatory properties has shown that its primary action involves the inhibition of nitric oxide (NO) production in activated microglial cells. researchgate.netncats.io

This inhibition is linked to the modulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. researchgate.net The potent 2-trifluoromethyl analogue was found to suppress NO production in a dose-dependent manner without causing cytotoxicity and also modulated the induction of iNOS. researchgate.net Further studies suggest that the broader anti-inflammatory effects of related compounds may also involve the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating inflammatory gene expression. nih.gov

Beyond its therapeutic potential in biology, the compound has also been studied for non-medical applications, such as a corrosion inhibitor for steel. chemrxiv.orgnih.govmdpi.com In this context, its mechanism involves forming a protective adsorption film on the metal's surface, demonstrating the molecule's versatile chemical interactivity. nih.govmdpi.com

Preclinical Development Considerations and Biomarker Discovery

The transition of a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation. For derivatives of this compound, this involves a series of studies to assess their efficacy and safety in living organisms. While in vitro studies have been promising, future research must include in vivo studies using animal models of inflammation or neurodegeneration to validate the therapeutic potential. researchgate.netnih.govnih.gov

A critical component of preclinical development is the assessment of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These studies are essential to understand how the drug is processed by the body and to identify any potential toxicities. Computational, or in silico, methods are increasingly being used to predict the ADMET properties of novel compounds early in the drug discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Furthermore, the discovery of biomarkers will be essential for the clinical development of these compounds. Biomarkers are measurable indicators that can be used to assess the progression of a disease or the effect of a treatment. For anti-inflammatory agents derived from this scaffold, potential biomarkers could include levels of inflammatory cytokines (e.g., TNF-α, IL-6) or downstream products of the iNOS and MAPK pathways. biosynth.com Identifying such markers would be invaluable for monitoring treatment efficacy in future clinical trials.

Green Chemistry Integration for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Integrating these principles into the synthesis of this compound and its analogues is a key consideration for sustainable pharmaceutical manufacturing. nih.gov

Several synthetic routes to this compound have been reported, including the Mannich reaction, which is a classic method for producing β-amino ketones. chemrxiv.org While effective, traditional Mannich reactions can sometimes require harsh conditions or hazardous reagents. Future research should focus on optimizing these synthetic pathways to align with green chemistry principles. This could involve the use of more environmentally benign solvents, reducing the number of synthetic steps to improve atom economy, and utilizing catalysts to enhance reaction efficiency and reduce energy consumption. nih.gov

More recent developments, such as metal-free reductive hydroamination of ynones, offer a more sustainable alternative for producing β-aminoketones like this compound. These methods often proceed under milder conditions and avoid the use of heavy metal catalysts, thereby reducing waste and environmental impact. Continued innovation in synthetic methodology will be crucial for the environmentally responsible production of these promising therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Morpholino-1-phenylpropan-1-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via the Mannich reaction, involving condensation of morpholine, acetophenone, and formaldehyde under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (typically 60–80°C), and stoichiometric ratios of reactants. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting pH to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity. While specific protocols for this compound are not detailed in the provided evidence, analogous Mannich bases (e.g., MB1 and MB2 in corrosion studies) highlight the importance of controlled anhydrous conditions to prevent hydrolysis of the morpholine moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholine and phenylpropanone moieties, with characteristic shifts for the morpholine N–CH₂ groups (δ ~2.5–3.5 ppm) and ketone carbonyl (δ ~200–210 ppm in ¹³C). Fourier-Transform Infrared (FTIR) spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and C–N vibrations (~1100 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (XRD) using programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, as demonstrated in small-molecule crystallography studies .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) and Structure-Activity Relationship (SAR) studies elucidate the corrosion inhibition mechanism of this compound on N80 steel?

  • Methodological Answer : DFT calculations (using Gaussian or similar software) compute global reactivity descriptors (e.g., energy gap, dipole moment) to predict electron-donating capacity, while Fukui functions localize nucleophilic/electrophilic sites for adsorption on metal surfaces. SAR indices (molecular volume, polarizability) derived from HyperChem correlate inhibition efficiency with molecular steric and electronic effects. For example, the higher dipole moment of this compound compared to analogs enhances its adsorption on steel surfaces, as validated by gravimetric and electrochemical data .

Q. What experimental and computational strategies resolve contradictions between theoretical predictions (e.g., DFT) and empirical corrosion inhibition data?

  • Methodological Answer : Discrepancies may arise from oversimplified DFT models (e.g., gas-phase calculations ignoring solvent effects). Mitigation strategies include:

  • Performing solvent-phase DFT simulations with implicit/explicit solvation models.
  • Cross-validating adsorption energies with electrochemical impedance spectroscopy (EIS) results.
  • Conducting sensitivity analyses by varying substituents (e.g., pyridine in MB2 vs. phenyl in MB1) to test SAR robustness .

Q. How can researchers design comparative studies to evaluate this compound against structurally similar inhibitors?

  • Methodological Answer :

Synthesize analogs : Modify functional groups (e.g., replacing morpholine with piperidine) to isolate electronic/steric contributions.

Test inhibition efficiency : Use standardized gravimetric (weight loss) and electrochemical (potentiodynamic polarization) protocols in 1.0 M HCl.

Statistical modeling : Apply multivariate regression to correlate inhibition efficiency with computed parameters (e.g., logP, HOMO-LUMO gap). This approach identified MB2’s superior performance due to pyridine’s electron-withdrawing effects .

Research Design and Validation

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer :

  • PICO Framework : Define Population (N80 steel), Intervention (this compound), Comparison (uninhibited steel or alternative inhibitors), and Outcome (corrosion rate reduction).
  • FINER Criteria : Ensure questions are Feasible (lab resources available), Interesting (novelty in morpholine-based inhibitors), Novel (untested in high-temperature environments), Ethical (non-toxic disposal protocols), and Relevant (applicability to oilfield acidizing). ’s study exemplifies this by targeting industrial relevance while adhering to computational and experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.